molecular formula C10H8ClN3 B1400918 5-(2-Chlorophenyl)pyrazin-2-amine CAS No. 71553-78-1

5-(2-Chlorophenyl)pyrazin-2-amine

Cat. No. B1400918
CAS RN: 71553-78-1
M. Wt: 205.64 g/mol
InChI Key: HAVXHWIYHGKDOH-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)pyrazin-2-amine is an organic compound that belongs to the class of pyrazines . It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Biological Evaluation in Cancer Research

A study by Zhang et al. (2008) focused on synthesizing novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which included compounds structurally related to 5-(2-chlorophenyl)pyrazin-2-amine. Their research showed that these compounds could inhibit the growth of A549 lung cancer cells, suggesting potential applications in cancer treatment.

Exploration in Organic Optoelectronic Materials

Meti et al. (2017) conducted a study on the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which are structurally related to 5-(2-chlorophenyl)pyrazin-2-amine. Their research, documented in RSC Advances, highlighted the potential of these compounds in organic optoelectronic materials due to their favorable optical and thermal properties.

Antimycobacterial and Antifungal Properties

The study by Doležal et al. (2010) synthesized pyrazinamide analogues, which included compounds similar to 5-(2-chlorophenyl)pyrazin-2-amine. These compounds exhibited significant antimycobacterial and antifungal activities, indicating their potential use in treating infections.

Synthesis and Antitubercular Bioactivity

Wati et al. (2020) explored the synthesis of pyrazinamide analogues using a modified method, producing compounds related to 5-(2-chlorophenyl)pyrazin-2-amine. Their research, published in Medicinal Chemistry Research, showed these analogues' potential in antitubercular treatment.

Mechanism of Action

Target of Action

It is known that similar compounds, such as pyrazolo[1,5-a]pyrazine derivatives, have shown activity on kinase inhibition

Mode of Action

It is suggested that similar compounds may interact with their targets, such as kinases, to inhibit their activity . This interaction could lead to changes in cellular processes controlled by these targets.

Biochemical Pathways

Given the potential kinase inhibitory activity of similar compounds , it is plausible that 5-(2-Chlorophenyl)pyrazin-2-amine could affect pathways regulated by these kinases, leading to downstream effects on cell growth and proliferation.

Result of Action

Given the potential kinase inhibitory activity of similar compounds , it is plausible that 5-(2-Chlorophenyl)pyrazin-2-amine could affect cell growth and proliferation.

properties

IUPAC Name

5-(2-chlorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVXHWIYHGKDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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